2,5-dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole
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Overview
Description
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two bromine atoms and a 2,2-dimethylpropyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method is the bromination of 4-(2,2-dimethylpropyl)-1,3-thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or alkyl-thiazole derivatives.
Scientific Research Applications
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-1,3-thiazole: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
4-(2,2-Dimethylpropyl)-1,3-thiazole: Lacks the bromine atoms, resulting in different reactivity.
2,5-Dichloro-4-(2,2-dimethylpropyl)-1,3-thiazole: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole is unique due to the presence of both bromine atoms and the bulky 2,2-dimethylpropyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and potential applications. The bromine atoms make it a versatile intermediate for further functionalization, while the 2,2-dimethylpropyl group provides steric protection and influences its interaction with biological targets.
Properties
CAS No. |
2742656-52-4 |
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Molecular Formula |
C8H11Br2NS |
Molecular Weight |
313.1 |
Purity |
95 |
Origin of Product |
United States |
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